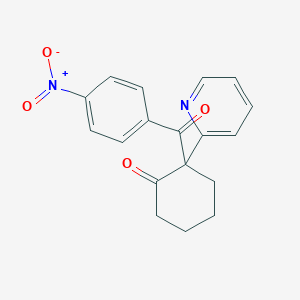
2-(4-nitrobenzoyl)-2-(2-pyridinyl)cyclohexanone
Vue d'ensemble
Description
2-(4-nitrobenzoyl)-2-(2-pyridinyl)cyclohexanone, also known as NPC 15437, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of cyclohexanones and has a molecular weight of 350.39 g/mol. NPC 15437 has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mécanisme D'action
2-(4-nitrobenzoyl)-2-(2-pyridinyl)cyclohexanone 15437 inhibits the activity of HDACs, which are enzymes that play a critical role in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, which leads to the condensation of chromatin and the repression of gene expression. By inhibiting the activity of HDACs, this compound 15437 leads to the acetylation of histone proteins, which leads to the relaxation of chromatin and the activation of gene expression.
Biochemical and Physiological Effects:
This compound 15437 has been shown to have various biochemical and physiological effects. Studies have shown that this compound 15437 inhibits the activity of HDACs, which leads to the acetylation of histone proteins and the activation of gene expression. This compound 15437 has been shown to have anticancer properties, as it induces apoptosis in cancer cells and inhibits tumor growth. This compound 15437 has also been shown to have neuroprotective properties, as it protects neurons from oxidative stress and inflammation. In addition, this compound 15437 has been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-nitrobenzoyl)-2-(2-pyridinyl)cyclohexanone 15437 has various advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of HDACs, which makes it a valuable tool for studying the role of HDACs in various biological processes. Another advantage is that it has been shown to have anticancer, neuroprotective, and anti-inflammatory properties, which makes it a promising candidate for the development of new therapies. However, one limitation is that it is a relatively new compound, and its long-term effects on human health are not yet known. Another limitation is that it is a synthetic compound, which may limit its potential applications in natural product research.
Orientations Futures
There are many future directions for the study of 2-(4-nitrobenzoyl)-2-(2-pyridinyl)cyclohexanone 15437. One future direction is the development of new HDAC inhibitors based on the structure of this compound 15437. Another future direction is the study of the long-term effects of this compound 15437 on human health. In addition, this compound 15437 could be studied for its potential in the treatment of other diseases, such as autoimmune diseases and cardiovascular diseases. Finally, this compound 15437 could be studied for its potential as a natural product lead compound, as its structure could be modified to produce new compounds with improved properties.
Applications De Recherche Scientifique
2-(4-nitrobenzoyl)-2-(2-pyridinyl)cyclohexanone 15437 has been extensively studied for its potential applications in various fields of research, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that this compound 15437 inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties, and this compound 15437 has been studied for its potential as an anticancer agent. This compound 15437 has also been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as HDAC inhibitors have been shown to have neuroprotective properties. In addition, this compound 15437 has been studied for its potential in the treatment of inflammation, as HDAC inhibitors have been shown to have anti-inflammatory properties.
Propriétés
IUPAC Name |
2-(4-nitrobenzoyl)-2-pyridin-2-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16-6-1-3-11-18(16,15-5-2-4-12-19-15)17(22)13-7-9-14(10-8-13)20(23)24/h2,4-5,7-10,12H,1,3,6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCBIMQOUODXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


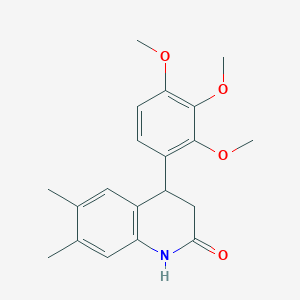
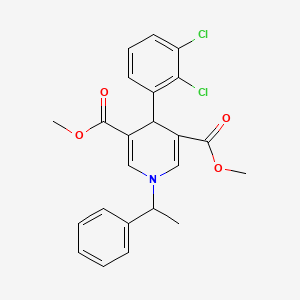
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-fluorobenzamide](/img/structure/B3931823.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B3931826.png)
![4-[(2-hydroxyethyl)amino]-5-nitrophthalonitrile](/img/structure/B3931832.png)
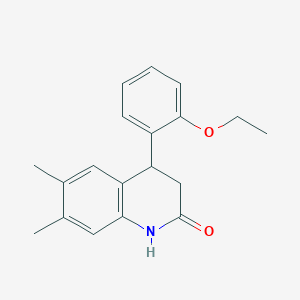
![N-allyl-4-{2-[(phenylsulfonyl)amino]-1,2-dihydro-1-acenaphthylenyl}-1-piperazinecarbothioamide](/img/structure/B3931856.png)
![4-chloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3931864.png)
![17-[4-(2,3-dimethylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3931874.png)
![N-(4-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3931892.png)
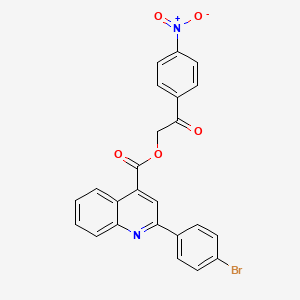
![1-(4-fluorophenyl)-4-[(4-methoxy-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B3931906.png)
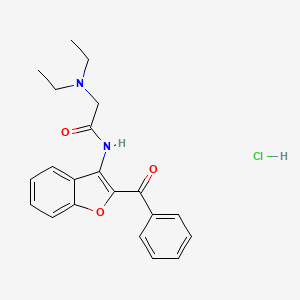
![1,8-dimethyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3931915.png)
